N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide
Description
Historical Development of 1,3,4-Oxadiazole Chemistry
The 1,3,4-oxadiazole heterocycle emerged as a critical scaffold in organic chemistry during the mid-20th century, following systematic investigations into nitrogen- and oxygen-containing five-membered rings. First characterized in 1954, this aromatic system gained prominence due to its structural similarity to pyridine, enabling electronic interactions critical for biological activity. Early synthetic routes focused on tetrazole oxidation and acyl chloride reactions, which liberated nitrogen gas (N₂) as a byproduct. The 1980s marked a turning point with the discovery of 1,3,4-oxadiazole derivatives like fenadiazole and tiodazosin, which demonstrated clinical efficacy as antihypertensive and antimicrobial agents. By the 2000s, over 120 patents highlighted 1,3,4-oxadiazoles in drug development, particularly for HIV (e.g., raltegravir) and cancer therapies.
Table 1: Key Milestones in 1,3,4-Oxadiazole Chemistry
Significance of N-(5-(2,4-Dimethoxyphenyl)-1,3,4-Oxadiazol-2-yl)-3-(p-Tolylthio)propanamide in Contemporary Research
This compound exemplifies strategic modifications to the 1,3,4-oxadiazole core to enhance bioactivity. The 2,4-dimethoxyphenyl group at position 5 introduces electron-donating methoxy substituents, which improve binding to hydrophobic enzyme pockets. Concurrently, the p-tolylthio moiety in the propanamide side chain augments lipophilicity, potentially enhancing blood-brain barrier permeability compared to oxygen-based analogs. Recent studies suggest such derivatives inhibit histone deacetylases (HDACs) and thymidylate synthase at nanomolar concentrations, making them candidates for glioblastoma and colorectal cancer therapy.
Classification within Heterocyclic Chemistry Framework
This compound belongs to the azole family, specifically:
- Class : Five-membered heterocycles with two nitrogen and one oxygen atom (1,3,4-oxadiazole).
- Subclass : 2,5-disubstituted derivatives with aryl and thioether functionalities.
- Aromaticity : Maintained through six π-electrons (two from each nitrogen, one from oxygen, and three from conjugated double bonds).
Table 2: Comparative Properties of Oxadiazole Isomers
| Isomer | Aromaticity | Dipole Moment (D) | Common Applications |
|---|---|---|---|
| 1,3,4 | Yes | 2.1 | Pharmaceuticals |
| 1,2,4 | Yes | 1.8 | High-energy materials |
| 1,2,5 | No | 3.2 | Limited biological use |
Molecular Structure and Strategic Design Principles
The molecule’s architecture (C₂₀H₂₀N₃O₃S) integrates three pharmacophoric elements:
- 1,3,4-Oxadiazole Core : Serves as a planar, electron-deficient region for π-π stacking with tyrosine residues in enzymes.
- 2,4-Dimethoxyphenyl Group : Ortho- and para-methoxy substitutions enhance solubility and enable hydrogen bonding with kinase ATP pockets.
- 3-(p-Tolylthio)propanamide Side Chain : The thioether linkage increases metabolic stability compared to ethers, while the toluyl group contributes to hydrophobic interactions.
Design Rationale :
- Bioisosterism : The oxadiazole ring replaces labile ester groups, improving hydrolytic stability.
- Electron Modulation : Methoxy groups fine-tune electron density to optimize binding to oxidoreductases.
- Steric Effects : The p-tolyl group’s methyl substituent prevents unfavorable interactions in crowded active sites.
Table 3: Key Structural Parameters
Properties
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-methylphenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-13-4-7-15(8-5-13)28-11-10-18(24)21-20-23-22-19(27-20)16-9-6-14(25-2)12-17(16)26-3/h4-9,12H,10-11H2,1-3H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJABTQKTUVEMIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Attachment of the p-Tolylthio Group: The p-tolylthio group can be attached via a thiol-ene reaction or a nucleophilic substitution reaction.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an antimicrobial, antifungal, and anticancer agent.
Agriculture: It has been investigated for its potential use as a pesticide or herbicide.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several 1,3,4-oxadiazole and propanamide derivatives (Table 1):
Key Observations :
- Electron-Donating vs. In contrast, nitro (8h) or fluoro (11a) groups introduce electron-withdrawing effects, altering reactivity and binding affinities .
- Heterocyclic Cores : The 1,3,4-oxadiazole core (target compound, 8d, 8h) offers rigidity and metabolic resistance compared to imidazole (11a) or thiazole (7c) cores, which may influence pharmacokinetics .
Physicochemical Properties
Comparative data for melting points, molecular weight, and solubility-related groups are summarized below:
Key Observations :
- Melting Points : Higher melting points (e.g., 158–159°C for 8h) correlate with nitro groups’ strong intermolecular interactions. The target compound’s methoxy groups may lower melting points relative to nitro analogues but increase solubility in polar solvents .
Spectral Data Comparison
1H-NMR Shifts :
- Target Compound : Expected methoxy proton signals at δ 3.8–4.0 ppm and aromatic protons (2,4-dimethoxyphenyl) at δ 6.5–7.5 ppm. The p-tolylthio group’s methyl protons may appear at δ 2.3–2.5 ppm.
- 8d () : Methyl protons (4-methylphenyl) at δ 2.4 ppm; thiazole protons at δ 7.1–7.3 ppm .
- 8h () : Nitro group deshields adjacent aromatic protons, shifting them to δ 8.0–8.5 ppm .
IR Stretches :
- Target compound’s thioether (C–S) stretch near 650–700 cm⁻¹ and carbonyl (C=O) at ~1650 cm⁻¹ align with 8d and 8h .
Biological Activity
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by an oxadiazole ring, which is often associated with various pharmacological properties. Its molecular formula is with a molecular weight of approximately 378.47 g/mol.
Key Structural Features:
- Oxadiazole Ring: Known for its role in antimicrobial and anticancer activities.
- Methoxy Groups: Enhance lipophilicity and biological activity.
- Thioether Substituent: Potentially increases interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, including enzymes and receptors. The oxadiazole moiety is believed to modulate biological pathways by binding to specific molecular targets.
Anticancer Activity
Research indicates that compounds with oxadiazole structures exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have shown promising results against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5a | MCF-7 | 0.65 |
| 5b | MDA-MB-231 | 2.41 |
| Reference | Doxorubicin | 0.5 |
Studies have demonstrated that these compounds induce apoptosis in cancer cells through mechanisms such as increased p53 expression and caspase-3 activation, leading to programmed cell death .
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including resistant strains like Mycobacterium tuberculosis. The minimal inhibitory concentration (MIC) for some derivatives has been reported as low as 0.016 μg/mL .
Case Studies
-
Cytotoxicity Studies:
A study evaluated the cytotoxic effects of the compound on multiple cancer cell lines (MCF-7 and HeLa). The results indicated a dose-dependent response in cell viability assays, highlighting the compound's potential as an anticancer agent. -
Mechanistic Insights:
Flow cytometry assays revealed that the compound could arrest the cell cycle at the G0-G1 phase, suggesting that it disrupts DNA duplication processes critical for cancer cell proliferation .
Q & A
Q. What are the typical synthetic routes for N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide?
- Methodological Answer : A convergent synthesis approach is commonly employed. This involves: (i) Reacting aryl acids to form hydrazides, followed by cyclization to generate 5-aryl-1,3,4-oxadiazole-2-thiols (nucleophiles) . (ii) Preparing electrophilic intermediates (e.g., 3-bromo-propanamides) via reactions of thiazol-2-amines with 3-bromopropanoyl chloride. (iii) Coupling nucleophiles and electrophiles in polar aprotic solvents (e.g., DMF) to yield the target compound. Reaction conditions (temperature, solvent choice) are critical for optimizing yields (>85%) and purity (>95%) .
Q. How is the structural characterization of this compound performed?
- Methodological Answer :
- NMR spectroscopy (1H and 13C) confirms substituent positions and connectivity. For example, aromatic protons in the 2,4-dimethoxyphenyl group appear as distinct doublets (δ ~6.5–7.5 ppm), while methylthio groups show signals near δ 2.5 ppm .
- HRMS validates molecular weight (e.g., [M]+ peaks matching calculated values within ±0.001 Da) .
- IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the propanamide moiety) .
Q. What in vitro assays are used to evaluate its biological activity?
- Methodological Answer :
- Enzyme inhibition assays (e.g., lipoxygenase (LOX) or urease inhibition): Compounds are tested at varying concentrations (1–100 µM), with IC₅₀ values calculated using nonlinear regression .
- Cytotoxicity screening (e.g., MTT assay on mammalian cell lines) ensures selectivity, with EC₅₀ values >50 µM considered low toxicity .
Advanced Research Questions
Q. How can contradictory bioactivity data between similar oxadiazole derivatives be resolved?
- Methodological Answer :
- Comparative SAR analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups on the phenyl ring) on activity. For instance, methoxy groups (electron-donating) may enhance LOX inhibition, while nitro groups reduce potency due to steric hindrance .
- Computational docking : Use software like AutoDock to model interactions with target enzymes. Discrepancies in binding affinity (e.g., ΔG values) may explain variability .
- Kinetic studies : Measure enzyme inhibition kinetics (e.g., competitive vs. non-competitive) to identify mechanistic differences .
Q. What strategies optimize reaction yields during oxadiazole ring formation?
- Methodological Answer :
- Catalyst selection : Use bases like NaHCO₃ or pyridine to facilitate cyclization. For example, pyridine increases yields by stabilizing intermediates via hydrogen bonding .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) improve nucleophilicity of thiol groups. Reflux conditions (80–100°C) enhance reaction rates .
- Purification techniques : Flash chromatography (SiO₂, ethyl acetate/petroleum ether gradients) or recrystallization (ethanol/water) ensures >95% purity .
Q. How does the p-tolylthio group influence the compound’s physicochemical properties?
- Methodological Answer :
- Lipophilicity : The thioether moiety increases logP values by ~1–2 units compared to oxygen analogs, enhancing membrane permeability (measured via HPLC retention times) .
- Metabolic stability : The sulfur atom resists oxidative degradation (tested via microsomal assays), prolonging half-life in biological systems .
- Electronic effects : The p-tolyl group’s electron-donating methyl enhances aromatic ring stability, confirmed by DFT calculations (HOMO-LUMO gap ~4.5 eV) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
